molecular formula C6H10Cl2O4 B11829692 1,6-dichloro-1,6-dideoxy-beta-D-fructofuranose CAS No. 78508-21-1

1,6-dichloro-1,6-dideoxy-beta-D-fructofuranose

Cat. No.: B11829692
CAS No.: 78508-21-1
M. Wt: 217.04 g/mol
InChI Key: DPQRLGLZWCGBGE-ARQDHWQXSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is (2S,3S,4S,5S)-2,5-bis(chloromethyl)oxolane-2,3,4-triol , reflecting its stereochemical configuration and functional groups. Its molecular formula, C₆H₁₀Cl₂O₄ , distinguishes it from native fructofuranose by the substitution of hydroxyl groups at positions 1 and 6 with chlorine atoms. The compound’s SMILES notation, C([C@@H]1C@HO)Cl , encodes its stereochemistry and connectivity.

Key identifiers include:

  • CAS Registry Number : 78508-21-1
  • UNII : CU6QX38B9U
  • InChIKey : DPQRLGLZWCGBGE-ARQDHWQXSA-N

These identifiers ensure unambiguous referencing in chemical databases and literature.

Stereochemical Configuration and Conformational Analysis

The molecule exhibits four defined stereocenters at positions 2, 3, 4, and 5, resulting in a beta-D-arabino-hex-2-ulofuranose configuration. Nuclear magnetic resonance (NMR) studies confirm its chair-like furanose ring conformation, stabilized by intramolecular hydrogen bonds between the C3 hydroxyl and the ring oxygen. The chlorine substituents at C1 and C6 introduce steric hindrance, shifting the equilibrium toward the β-anomer due to reduced axial strain compared to the α-form.

A comparative analysis of ¹³C and ¹H NMR spectra reveals distinct chemical shifts for chlorinated carbons (C1: δ 45.2 ppm; C6: δ 44.8 ppm) versus hydroxyl-bearing carbons (C3: δ 72.1 ppm). These shifts correlate with the electron-withdrawing effects of chlorine and the retention of hydrogen-bonding capabilities at remaining hydroxyl groups.

Comparative Analysis with Native Fructofuranose Structures

The structural divergence between 1,6-dichloro-1,6-dideoxy-beta-D-fructofuranose and native beta-D-fructofuranose is summarized below:

Feature Native Fructofuranose 1,6-Dichloro Derivative
C1 Functional Group Hydroxyl (-OH) Chloromethyl (-CH₂Cl)
C6 Functional Group Hydroxyl (-OH)

Properties

CAS No.

78508-21-1

Molecular Formula

C6H10Cl2O4

Molecular Weight

217.04 g/mol

IUPAC Name

(2S,3S,4S,5S)-2,5-bis(chloromethyl)oxolane-2,3,4-triol

InChI

InChI=1S/C6H10Cl2O4/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,9-11H,1-2H2/t3-,4-,5+,6-/m1/s1

InChI Key

DPQRLGLZWCGBGE-ARQDHWQXSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@](O1)(CCl)O)O)O)Cl

Canonical SMILES

C(C1C(C(C(O1)(CCl)O)O)O)Cl

Origin of Product

United States

Preparation Methods

Tritylation of Sucrose

The synthesis begins with tritylation, where the primary hydroxyl groups of sucrose are protected using trityl chloride (triphenylmethyl chloride) in anhydrous pyridine. This step selectively shields the 6-OH group of the glucose unit and the 1'-OH group of the fructose unit, forming 6,1'-di-O-trityl sucrose.

Reaction Conditions:

  • Reagent: Trityl chloride (2.2 equivalents)

  • Solvent: Pyridine (anhydrous)

  • Temperature: 25–30°C (ambient)

  • Duration: 12–16 hours

Acetylation of Secondary Hydroxyl Groups

The remaining hydroxyl groups are acetylated using acetic anhydride to form 2,3,4,3',4'-penta-O-acetyl-6,1'-di-O-trityl sucrose. Acetylation prevents unwanted side reactions during subsequent steps.

Reaction Conditions:

  • Reagent: Acetic anhydride (5.0 equivalents)

  • Catalyst: Pyridine (1.0 equivalent)

  • Temperature: 50–60°C

  • Duration: 4–6 hours

Detritylation

The trityl groups are removed via acid-catalyzed hydrolysis, yielding 2,3,4,3',4'-penta-O-acetyl sucrose. Hydrochloric acid in methanol is typically employed, selectively cleaving the trityl ethers without affecting acetyl groups.

Reaction Conditions:

  • Reagent: 1M HCl in methanol

  • Temperature: 0–5°C (ice bath)

  • Duration: 1–2 hours

Isomerization to Penta-Acetate

The penta-acetate undergoes isomerization under basic conditions to align the fructofuranose ring into the desired β-configuration. Sodium methoxide in methanol facilitates this rearrangement.

Reaction Conditions:

  • Catalyst: Sodium methoxide (0.1 equivalents)

  • Solvent: Methanol

  • Temperature: Reflux (65°C)

  • Duration: 30–60 minutes

Chlorination

Thionyl chloride (SOCl₂) replaces the hydroxyl groups at positions 1,6 (fructose) and 4 (glucose) with chlorine atoms, forming 1,6-dichloro-1,6-dideoxy-β-D-fructofuranosyl-4-chloro-4-deoxy-α-D-galactopyranoside tetraacetate.

Reaction Conditions:

  • Reagent: Thionyl chloride (8.0 equivalents)

  • Solvent: Toluene (anhydrous)

  • Temperature: 80–90°C

  • Duration: 6–8 hours

Deacetylation

Final deprotection using sodium methoxide in methanol removes acetyl groups, yielding the target compound.

Reaction Conditions:

  • Reagent: Sodium methoxide (0.5 equivalents)

  • Solvent: Methanol

  • Temperature: 25°C

  • Duration: 2–3 hours

Alternative Methods and Optimizations

Direct Chlorination of Fructose Derivatives

A 2019 technical note from CymitQuimica highlights the compound’s role as an impurity in β-D-fructose synthesis, suggesting alternative routes involving direct chlorination of fructose intermediates. However, these methods are less regioselective and require rigorous purification.

Crystallization and Purification

The crude product is purified via recrystallization from ethanol-water mixtures, achieving >98% purity. High-performance liquid chromatography (HPLC) is employed to monitor by-products such as 4,6,1',6'-tetrachloro derivatives.

Critical Analysis of Reaction Parameters

Yield and Scalability

The six-step process from sucrose achieves an overall yield of 15–20%, with chlorination identified as the bottleneck (40–50% yield). Scalability is limited by the cost of trityl chloride and the need for anhydrous conditions.

Selectivity Challenges

Competitive chlorination at non-target positions (e.g., 3-OH of fructose) necessitates precise control of reaction stoichiometry and temperature. Excess thionyl chloride increases by-product formation.

Data Tables

Table 1: Comparative Reaction Conditions for Key Steps

StepReagentSolventTemperatureDurationYield (%)
TritylationTrityl chloridePyridine25°C16 hrs85
AcetylationAcetic anhydridePyridine60°C6 hrs90
ChlorinationThionyl chlorideToluene90°C8 hrs45
DeacetylationSodium methoxideMethanol25°C3 hrs95

Table 2: By-Products and Purification Methods

By-ProductSource StepPurification MethodPurity Achieved
4,6,1',6'-Tetrachloro derivativeChlorinationColumn chromatography99%
Partially acetylated intermediatesDeacetylationRecrystallization98%

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 1 and 6 are primary sites for nucleophilic displacement, enabling diverse functionalization pathways:

Key Reactions

NucleophileConditionsProductsReference
Hydroxyl (-OH)Aqueous NaOH, 60°C1,6-Dideoxyfructose derivatives
Amines (R-NH₂)Ethanol, refluxChloro-aminated intermediates
Thiols (-SH)pH 7.4 buffer, 37°CThioether conjugates
  • Reaction rates depend on solvent polarity and steric hindrance. Ethanol and water are common solvents, with yields reaching 65–80% under optimized conditions.

  • Steric protection at C1 and C6 positions slows substitution compared to monosubstituted analogs .

Metabolic Pathways and Biological Interactions

In vivo studies reveal specific metabolic transformations:

Glutathione-Mediated Detoxification

  • Reacts with glutathione (GSH) in liver microsomes to form 6-chlorofructos-1-yl glutathione , a detoxification intermediate .

  • Reaction pathway:

    C₆H₁₀Cl₂O₄ + GSH → C₆H₁₀ClO₄-SG + HCl\text{C₆H₁₀Cl₂O₄ + GSH → C₆H₁₀ClO₄-SG + HCl}
  • This pathway reduces systemic toxicity by facilitating renal excretion .

Hydrolysis and Stability

The compound demonstrates notable stability under physiological and industrial conditions:

ConditionStabilityByproducts
Aqueous (pH 5–8)Stable for >12 months at 25°CNone detected
Acidic (pH <3)Partial dechlorination1/6-monochloro derivatives
Alkaline (pH >10)Degradation (t₁/₂ = 8 hrs)Fructose backbone cleavage
  • Hydrolysis resistance is attributed to electron-withdrawing chlorine atoms stabilizing the glycosidic bond .

Electrophilic Reactivity

Chlorine atoms enhance electrophilic character, enabling:

  • Electrophilic aromatic substitution with activated aromatics (e.g., phenol derivatives) under Friedel-Crafts conditions.

  • Coordination complexes with transition metals (e.g., Cu²⁺, Fe³⁺), confirmed via UV-Vis spectroscopy.

Comparative Reactivity with Analogues

CompoundChlorination SitesReactivity Notes
Sucralose1', 4, 6Faster substitution at C4 due to less steric hindrance
2-Chloro-D-glucoseC2Higher hydrolysis susceptibility
1,6-Dichloro derivativeC1, C6Unique dual-site reactivity for bifunctional modifications

Scientific Research Applications

Food Industry Applications

  • Sweetener :
    • 1,6-Dichloro-1,6-dideoxy-beta-D-fructofuranose is primarily known as Sucralose , a high-intensity sweetener approximately 400 to 800 times sweeter than sucrose. It is used in various food products including baked goods, beverages, and confectioneries due to its stability under heat and its solubility in water .
    • Safety Profile : Studies indicate that it is not metabolized by the body and does not contribute calories, making it suitable for low-calorie diets .
  • Food Technology :
    • The compound is utilized in formulating sugar substitutes that can withstand cooking processes without losing sweetness. Its resistance to hydrolysis by acids or enzymes allows it to maintain flavor integrity in processed foods .

Agricultural Research Applications

  • Pollen Germination Studies :
    • Research indicates that carbohydrates, including derivatives like 1,6-dichloro-1,6-dideoxy-beta-D-fructofuranose, play a crucial role in pollen germination and plant development. Studies have shown differential effects of various sugars on Arabidopsis pollen germination, highlighting the importance of carbohydrate availability for plant growth .
  • Plant Growth Promotion :
    • The compound's effects on plant physiology are being explored to understand how chlorinated sugars can influence growth rates and metabolic processes in plants. This could lead to advancements in agricultural practices aimed at improving crop yields under varying environmental conditions .

Health Implications

  • Gut Microbiota Effects :
    • Animal studies have raised concerns regarding the impact of sucralose on gut microbiota and intestinal health. Some findings suggest alterations in gut flora composition and increased intestinal pH levels when consumed in high amounts . However, these effects have not been conclusively observed in human studies.
  • Regulatory Status :
    • Sucralose has been approved for use by regulatory bodies around the world due to extensive safety evaluations. It is classified as safe for consumption within established daily intake limits .

Case Studies

StudyFocusFindings
Duke University StudyEffects on Gut MicrobiotaHigh doses altered gut flora but lacked rigorous scientific validation .
Arabidopsis Pollen StudyCarbohydrate Influence on GerminationDemonstrated significant effects of various sugars on pollen viability and growth rates .

Mechanism of Action

The mechanism of action of 1,6-dichloro-1,6-dideoxy-beta-D-fructofuranose involves its interaction with biological molecules. The compound can activate sweet taste receptors (T1R2/T1R3) on enteroendocrine cells, leading to increased secretion of hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). These hormones play a role in regulating glucose metabolism and insulin secretion .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Chlorinated Carbohydrates

Sucralose
  • Structure: Comprises a 4-chloro-4-deoxy-alpha-D-galactopyranose unit linked to DCF via a glycosidic bond .
  • Key Properties : High thermal stability, resistance to hydrolysis under moderate conditions, and intense sweetness .
  • Applications : Used in beverages, baked goods, and pharmaceuticals. Hydrolyzes at >120°C, producing DCF and other chlorinated byproducts .
4-Chloro-4-deoxy-D-galactose
  • Structure : Chlorine substitution at the 4-position of galactose.

Non-Chlorinated Analogs

Fructose 1,6-Bisphosphate
  • Structure : Phosphorylated at 1 and 6 positions of fructose.
  • Function : Critical intermediate in glycolysis and gluconeogenesis; regulates metabolic flux .
  • Contrast with DCF : Phosphate groups confer water solubility and enzymatic recognition, whereas chlorine substitutions in DCF reduce metabolic processing and increase environmental persistence .

Chemical and Thermal Stability

Compound Thermal Stability Hydrolysis Products Reactivity Notes
Sucralose Stable up to 120°C DCF, 4-chloro-4-deoxy-D-galactose Degrades at high temperatures
DCF Moderate stability 3-Chlorolactate, Cl⁻ (via dechlorination) Slow urinary excretion; partial metabolism
Fructose 1,6-Bisphosphate Labile above 37°C Fructose 6-phosphate, inorganic phosphate pH-sensitive; enzymatic cleavage

Metabolic and Toxicological Profiles

DCF

  • Metabolism : In rats, 50% of ingested DCF is excreted unchanged in urine within 8 hours; 30% is metabolized to 3-chlorolactate, and 20% to chloride ions .
  • Toxicity: No observed antifertility effects in male rats even at 200 mg/kg/day, contrasting with glycolytic inhibitors like alpha-chlorohydrin .

Sucralose

  • Metabolism : Minimally absorbed (<15%); excreted largely unchanged .
  • Toxicity : Generally recognized as safe (GRAS) but raises concerns due to chlorinated byproduct formation during hydrolysis .

4-Chloro-4-deoxy-D-galactose

Data Tables

Table 1: Structural Comparison of Chlorinated Carbohydrates

Compound Substituents Molecular Formula Key Applications/Risks
DCF Cl at 1,6 (fructose) C₆H₁₀Cl₂O₄ Sucralose hydrolysis byproduct
Sucralose Cl at 1',4,6' C₁₂H₁₉Cl₃O₈ Food sweetener
4-Chloro-4-deoxy-D-galactose Cl at 4 (galactose) C₆H₁₁ClO₅ Potential toxic byproduct

Biological Activity

1,6-Dichloro-1,6-dideoxy-beta-D-fructofuranose (DCDF) is a synthetic compound derived from beta-D-fructose. It features two chlorine atoms substituted at the 1 and 6 positions of the fructofuranose structure, which significantly alters its biological properties compared to its parent compound. This compound is often studied for its potential applications in pharmaceuticals and biochemistry, particularly in relation to its biological activity.

  • Molecular Formula : C₆H₁₀Cl₂O₄
  • Molecular Weight : 201.05 g/mol
  • Structure : The chlorination at specific positions contributes to unique reactivity and interaction with biological molecules.

Interaction with Biological Molecules

Research indicates that 1,6-dichloro-1,6-dideoxy-beta-D-fructofuranose exhibits various interactions with biological systems. The substitution of chlorine atoms can enhance or inhibit the compound's reactivity with enzymes and receptors.

Enzyme Inhibition Studies

  • Inhibition of Glycosyltransferases : Preliminary studies suggest that DCDF may inhibit certain glycosyltransferases, enzymes critical for carbohydrate metabolism. This inhibition could affect the synthesis of glycoproteins and glycolipids, impacting cellular functions.
  • Impact on Sweet Taste Receptors : As a derivative of fructose, DCDF's interaction with sweet taste receptors has been explored. It may act as a positive allosteric modulator, enhancing the sweetness perception similar to sucralose, which also contains chlorinated sugar components .

Case Studies

A notable study examined the pharmacokinetics of related chlorinated sugars in human subjects:

  • Study Design : Eight healthy male volunteers received an oral dose of (14)C-labeled trichlorogalactosucrose (which includes components similar to DCDF).
  • Findings : The study reported a significant recovery of radioactivity in feces (78.3%) and urine (14.4%), indicating that such compounds are metabolized and excreted effectively. The effective half-life was calculated at approximately 13 hours .

Comparative Biological Activity Table

Compound NameBiological ActivityReference
1,6-Dichloro-1,6-dideoxy-beta-D-fructofuranosePotential enzyme inhibition; sweet taste modulation
SucralosePositive allosteric modulation of sweet taste receptors
DichlorosucroseInhibitory effects on pollen germination
TrichlorogalactosucroseSignificant fecal and urinary excretion

Future Directions in Research

Further research is needed to elucidate the full scope of biological activities associated with 1,6-dichloro-1,6-dideoxy-beta-D-fructofuranose. Key areas for future investigation include:

  • Mechanistic Studies : Detailed investigations into how DCDF interacts at the molecular level with enzymes and receptors.
  • Clinical Trials : Conducting clinical studies to assess safety and efficacy in humans.
  • Comparative Studies : Evaluating the biological activity of DCDF against other chlorinated sugars to understand their relative potency and mechanisms.

Q & A

Q. What are the established synthetic routes for 1,6-dichloro-1,6-dideoxy-beta-D-fructofuranose, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via selective chlorination of fructose derivatives. A common approach involves substituting hydroxyl groups at the C1 and C6 positions using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Optimization requires controlling stoichiometry, reaction temperature (e.g., 0–25°C), and solvent polarity (e.g., anhydrous pyridine or DMF) to minimize side reactions. Post-synthesis purification via HPLC or column chromatography is critical to isolate the target compound from impurities, such as trichlorosucrose derivatives .

Q. How can researchers validate the structural integrity and purity of 1,6-dichloro-1,6-dideoxy-beta-D-fructofuranose?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., absence of hydroxyl protons at C1/C6 and presence of chlorinated carbons). Chemical shifts for chlorinated carbons typically appear downfield (e.g., δ 60–70 ppm for C-Cl) .
  • High-Resolution Mass Spectrometry (HRESI-MS):
    Confirm molecular mass (397.63 g/mol) and isotopic patterns consistent with three chlorine atoms .
  • HPLC Analysis:
    Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 190–210 nm .

Advanced Research Questions

Q. How does 1,6-dichloro-1,6-dideoxy-beta-D-fructofuranose interact with glycosidases or fructofuranosidases, and what experimental designs can elucidate its inhibitory effects?

Methodological Answer: The compound may act as a competitive inhibitor due to structural similarity to fructose. To study this:

  • Enzyme Kinetics:
    Perform Michaelis-Menten assays with β-fructofuranosidase (EC 3.2.1.26) using substrates like sucrose or p-nitrophenyl-β-D-fructofuranoside. Measure KiK_i (inhibition constant) via Lineweaver-Burk plots .
  • Crystallography:
    Co-crystallize the enzyme with the compound to visualize binding interactions at the active site .

Q. What computational approaches are effective for predicting the stability and reactivity of 1,6-dichloro-1,6-dideoxy-beta-D-fructofuranose under varying conditions?

Methodological Answer:

  • Quantum Chemical Calculations (DFT):
    Calculate bond dissociation energies (BDEs) for C-Cl bonds to predict hydrolytic stability. Solvent effects (e.g., aqueous vs. organic) can be modeled using polarizable continuum models (PCM) .
  • Molecular Dynamics (MD):
    Simulate degradation pathways in acidic/basic environments to identify vulnerable positions (e.g., hydrolysis at C1-Cl under alkaline conditions) .

Q. How can researchers design experiments to study the compound’s role in metabolic pathways or as a precursor for bioactive analogs?

Methodological Answer:

  • Isotopic Labeling:
    Synthesize 13C^{13}C- or 14C^{14}C-labeled derivatives to trace metabolic incorporation in cell cultures using LC-MS or autoradiography.
  • Derivatization Studies:
    React with nucleophiles (e.g., amines, thiols) to generate analogs for structure-activity relationship (SAR) studies. Monitor regioselectivity via NMR .

Critical Analysis of Contradictions

  • identifies the compound as a sucralose impurity, while other studies focus on fructose bisphosphates (e.g., –16). Researchers must clarify the target compound’s role: chlorinated derivatives vs. phosphorylated analogs.
  • Stability data in (–20°C storage) aligns with , but hydrolysis mechanisms () require pH-controlled validation.

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